1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine
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Overview
Description
1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound that features a combination of pyridine, thiazole, pyrrole, and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine: Unique due to its specific combination of moieties.
Imidazole Derivatives: Known for their broad range of biological activities.
Thiazole Compounds: Noted for their antimicrobial and anticancer properties.
Uniqueness
This compound stands out due to its unique structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1-pyridin-2-yl-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-4,5,6,7-tetrahydroindazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6S/c1-2-9-21-19(8-1)26-18-7-3-6-17(16(18)14-24-26)23-13-15-5-4-11-25(15)20-22-10-12-27-20/h1-2,4-5,8-12,14,17,23H,3,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHESGGDDJWJDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NCC4=CC=CN4C5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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